molecular formula C8H8N2O2 B1627435 4-Ethyl-2,6-dihydroxynicotinonitrile CAS No. 23328-64-5

4-Ethyl-2,6-dihydroxynicotinonitrile

Cat. No.: B1627435
CAS No.: 23328-64-5
M. Wt: 164.16 g/mol
InChI Key: WQMPZIYHTPLJJD-UHFFFAOYSA-N
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Description

4-Ethyl-2,6-dihydroxynicotinonitrile is an organic compound with the molecular formula C8H8N2O2. It is a derivative of nicotinonitrile, characterized by the presence of ethyl and hydroxyl groups at specific positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-2,6-dihydroxynicotinonitrile can be synthesized through a multi-step process involving the reaction of 2-cyanoacetamide with ethyl propionylacetate. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,6-dihydroxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can result in a variety of ethers or esters.

Scientific Research Applications

4-Ethyl-2,6-dihydroxynicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-ethyl-2,6-dihydroxynicotinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biochemical outcome.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxynicotinonitrile: Lacks the ethyl group, which may affect its reactivity and applications.

    4-Methyl-2,6-dihydroxynicotinonitrile: Similar structure but with a methyl group instead of an ethyl group, potentially leading to different chemical properties and uses.

    4-Ethyl-2-hydroxy-6-methoxynicotinonitrile: Contains a methoxy group, which can influence its chemical behavior and applications.

Uniqueness

4-Ethyl-2,6-dihydroxynicotinonitrile is unique due to the presence of both ethyl and hydroxyl groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-ethyl-2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-2-5-3-7(11)10-8(12)6(5)4-9/h3H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMPZIYHTPLJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593369
Record name 4-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23328-64-5
Record name 4-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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